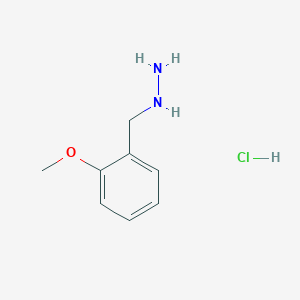

(2-メトキシベンジル)ヒドラジン

説明

(2-Methoxybenzyl)hydrazine, also known as MBH, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.

科学的研究の応用

ヒドラゾン誘導体の合成

“(2-メトキシベンジル)ヒドラジン”は、新しいヒドラゾン誘導体の合成に使用できます。 これらの化合物は、その抗酸化活性について評価されており、フリーラジカルとその生物系への影響の研究において重要な側面です .

抗癌活性

ヒドラジン誘導体、特に“(2-メトキシベンジル)ヒドラジン”から合成されたものは、その抗癌特性について研究されています。 これには、癌細胞に対する有効性を評価するための分子モデリングと生体内研究が含まれます .

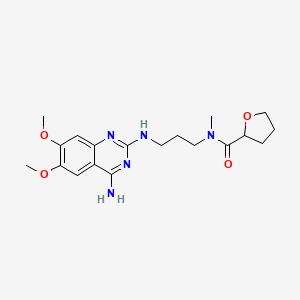

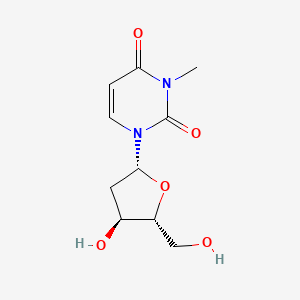

キナゾリンの合成

この化合物は、キナゾリンの合成にも関与しており、キナゾリンは、抗癌特性を含む様々な薬理作用で知られるヘテロ環化合物の一種です .

ヒドラゾン-シッフ塩基の形成

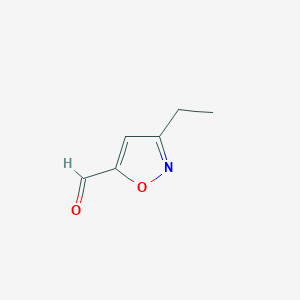

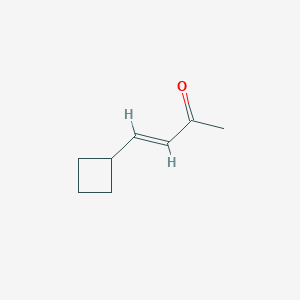

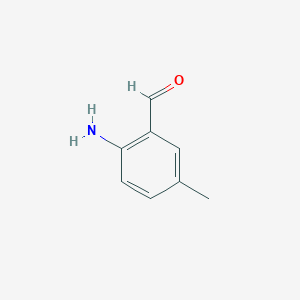

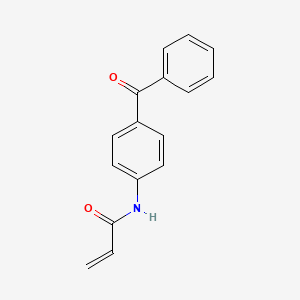

“(2-メトキシベンジル)ヒドラジン”は、アルデヒドと反応してヒドラゾン-シッフ塩基を形成できます。 これらの塩基は、新素材の開発や配位化学におけるリガンドとしての潜在的な用途を秘めています .

生物学的効力

“(2-メトキシベンジル)ヒドラジン”から誘導されたヒドラゾンの生物学的効力は注目すべき分野であり、その潜在的な治療用途に関する研究が行われています .

化学モデリング

コンピューター化学モデリング技術は、ヒドラジン誘導体の挙動と特性を予測するために使用され、所望の生物活性を持つ化合物の設計に役立ちます .

作用機序

Mode of Action

The mode of action of (2-Methoxybenzyl)hydrazine involves the formation of a hydrazone through a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

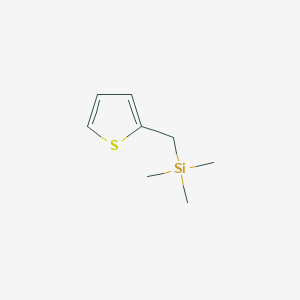

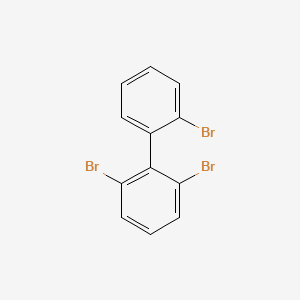

The biochemical pathways affected by (2-Methoxybenzyl)hydrazine are related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

生化学分析

Biochemical Properties

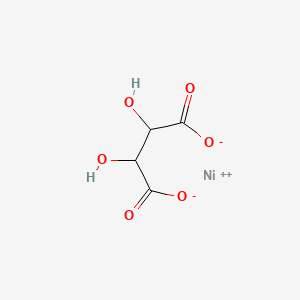

(2-Methoxybenzyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and their transition metal complexes. These complexes have shown antimicrobial, antituberculosis, and antioxidant activities . The compound interacts with various enzymes and proteins, including those involved in oxidative stress and metabolic pathways. For instance, it has been observed to interact with multiheme proteins that exhibit hydrazine-oxidizing activity . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of (2-Methoxybenzyl)hydrazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of related compounds in both neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines . This indicates that (2-Methoxybenzyl)hydrazine can impact cellular health and viability, making it a compound of interest for further toxicological studies.

Molecular Mechanism

At the molecular level, (2-Methoxybenzyl)hydrazine exerts its effects through various mechanisms. It has been shown to interact with enzymes such as prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factors (HIFs) . By inhibiting these enzymes, (2-Methoxybenzyl)hydrazine can induce the expression of HIF-1 and its downstream targets, leading to changes in gene expression and promoting angiogenesis. Additionally, the compound’s interaction with multiheme proteins suggests a role in redox reactions and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Methoxybenzyl)hydrazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Methoxybenzyl)hydrazine hydrochloride is stable at room temperature and has a purity of 95%

Dosage Effects in Animal Models

The effects of (2-Methoxybenzyl)hydrazine vary with different dosages in animal models. It is essential to determine the threshold effects and any toxic or adverse effects at high doses. While specific studies on (2-Methoxybenzyl)hydrazine’s dosage effects in animal models are limited, general principles of drug metabolism and pharmacokinetics suggest that the compound’s effects would depend on factors such as bioavailability, metabolic rate, and tissue distribution

Metabolic Pathways

(2-Methoxybenzyl)hydrazine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. These pathways involve the oxidation, reduction, and hydrolysis of the compound, primarily mediated by cytochrome P450 enzymes . Understanding the metabolic pathways of (2-Methoxybenzyl)hydrazine is crucial for predicting its pharmacokinetics and potential interactions with other drugs or biomolecules.

Transport and Distribution

The transport and distribution of (2-Methoxybenzyl)hydrazine within cells and tissues are influenced by factors such as blood perfusion, tissue binding, and membrane permeability . The compound’s interaction with transporters and binding proteins plays a significant role in its localization and accumulation within specific tissues. These factors are essential for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of (2-Methoxybenzyl)hydrazine affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential effects on cellular processes.

特性

IUPAC Name |

(2-methoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-5-3-2-4-7(8)6-10-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLUQYKDQVNXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375456 | |

| Record name | (2-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179110-14-6 | |

| Record name | (2-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

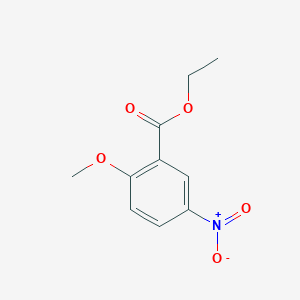

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

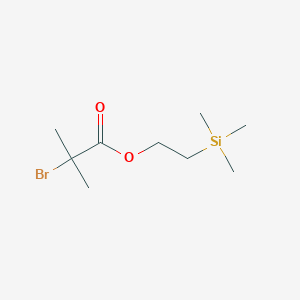

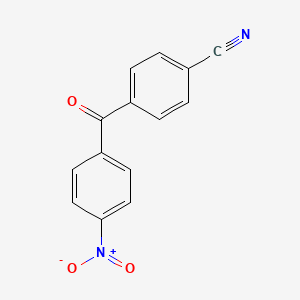

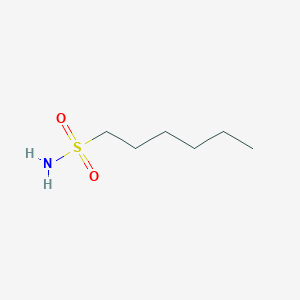

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)